(2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
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Overview
Description
(2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxypropyl group, and a pyrido[1,2-A]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include substituted pyrido[1,2-A]pyrimidin derivatives, which undergo a series of reactions such as nitrile formation, amide coupling, and methoxypropyl substitution. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
(2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the enol form of (2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide.
Uniqueness
What sets this compound apart is its unique pyrido[1,2-A]pyrimidin core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C23H22N4O4/c1-16-8-6-12-27-20(16)26-22(31-18-9-4-3-5-10-18)19(23(27)29)14-17(15-24)21(28)25-11-7-13-30-2/h3-6,8-10,12,14H,7,11,13H2,1-2H3,(H,25,28)/b17-14+ |
InChI Key |
GCAZWXCHWJAKKM-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCCOC)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCCOC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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